Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Description
Properties
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNRXVYXTRSZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN2C1=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724399 | |
| Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908581-18-0 | |
| Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and efficiency .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted imidazo[1,2-a]pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate serves as a versatile scaffold for the design of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity against various targets. The imidazole and pyridine rings are known to participate in crucial biological interactions, making this compound a candidate for further pharmacological investigations.
2. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives effectively inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi. This suggests its potential use in developing new antimicrobial agents .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. Its derivatives have shown promise in targeting enzymes involved in various metabolic pathways, which could lead to new treatments for conditions such as cancer and inflammation .
Organic Synthesis Applications
1. Synthetic Intermediates
this compound is often used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules .
2. Material Science
The aromatic nature of this compound suggests potential applications in material science, particularly in the development of functional materials that can self-assemble into ordered structures. The presence of the bromine atom may influence the packing and properties of these materials .
Case Study 1: Antibacterial Activity
A series of studies conducted on imidazo[1,2-a]pyridine derivatives demonstrated that this compound exhibited potent antibacterial activity against Mycobacterium species and other pathogens. The results indicated a correlation between structural modifications and enhanced bioactivity, highlighting the compound's potential as a lead structure for drug development .
Case Study 2: Synthesis Methodology
A novel synthetic route for producing this compound was developed using mild reaction conditions that improved yield and purity compared to traditional methods. This method involved reacting 2-amino-5-bromopyridine with appropriate reagents under controlled conditions, showcasing the compound's accessibility for research and industrial applications .
Mechanism of Action
The mechanism of action of Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the imidazo[1,2-a]pyridine ring facilitate binding to active sites, thereby modulating the activity of the target molecules . This interaction can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Structural and Spectral Comparisons
Table 1: Key Properties of Selected Compounds
Spectral Data Highlights
- NMR : Methyl 7-((phenylsulfonyl)methyl)imidazo[1,2-a]pyridine-8-carboxylate () shows distinct δ 8.20 (d, J=7.0 Hz) for the aromatic proton, differing from brominated analogs due to sulfonyl group electron withdrawal .
- IR : Brominated compounds exhibit characteristic C-Br stretches near 500–600 cm⁻¹, while esters show strong C=O peaks ~1700 cm⁻¹ .
Biological Activity
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, backed by recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 255.08 g/mol. The unique structure features a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring and a carboxylate ester at the 8-position. The presence of nitrogen atoms contributes to its chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds with similar imidazo[1,2-a]pyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from to against various strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .
Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, compounds structurally related to this compound have shown IC50 values as low as , indicating potent anticancer activity .
The mechanism by which this compound exerts its biological effects is not yet fully understood. However, it is hypothesized that the compound interacts with specific biological targets, potentially inhibiting key enzymes or pathways involved in cell proliferation and survival.
Synthesis Methods
The synthesis of this compound can be achieved through various methods that allow for modifications to enhance yield and purity. Common synthetic routes include:
- Condensation Reactions : Utilizing starting materials such as 6-amino-nicotinonitrile in combination with carboxylic acids.
- Metal-Catalyzed Reactions : Employing palladium-catalyzed cross-coupling reactions to introduce the bromine substituent at the desired position .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | Bromine at position 8 | Different position of bromine affects reactivity |
| Methyl imidazo[1,2-a]pyridine-8-carboxylate | No bromine substitution | Lacks halogen; potential for different activity |
| Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate | Chlorine instead of bromine | Chlorine may alter biological activity |
Case Studies and Research Findings
Recent studies have highlighted the promising therapeutic potential of this compound in various applications:
- Anticancer Studies : A study demonstrated that derivatives showed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from to , indicating their potential as anticancer agents .
- Antimicrobial Activity : High-throughput screening identified several derivatives with potent activity against Mtb, showcasing MIC values as low as , which is competitive with existing tuberculosis treatments .
- Photophysical Properties : The compound exhibits significant photostability and suitable absorption profiles for potential therapeutic applications in photodynamic therapy .
Q & A
Q. What are the common synthetic routes for Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate, and how are intermediates characterized?
The compound is synthesized via cyclocondensation of 5-bromo-2,3-diaminopyridine with α-haloketones (e.g., ethyl bromopyruvate) in ethanol under reflux with NaHCO₃ as a base, yielding ~65% product . Key intermediates are characterized using -NMR and -NMR to confirm regioselectivity and purity. For example, -NMR peaks at δ 8.26 (dd, ) and δ 4.05 (s, 3H) confirm the methyl ester group and aromatic protons .
Q. How is crystallographic data for this compound obtained and refined?
Single-crystal X-ray diffraction (SXRD) is performed using SHELX programs (e.g., SHELXL for refinement). The monoclinic space group with , , and is typical. Anisotropic displacement parameters and hydrogen-bonding networks (e.g., N–H⋯N interactions) are analyzed to resolve molecular packing .
Q. What spectroscopic techniques validate the structure of this compound?
-NMR, -NMR, and HRMS (High-Resolution Mass Spectrometry) are standard. For example, HRMS (ESI) confirms the molecular ion peak at , matching the theoretical mass. IR spectroscopy identifies functional groups like C=O (ester) at ~1700 cm .
Advanced Research Questions
Q. How can synthetic yields be optimized for halogenated imidazo[1,2-a]pyridine derivatives?
Yield optimization involves solvent selection (e.g., ethanol vs. DMF), temperature control (reflux vs. microwave-assisted heating), and catalyst screening (e.g., NaHCO₃ vs. K₂CO₃). For example, replacing ethanol with DMF at 120°C increases reaction rates but may reduce purity due to side reactions . Scale-up requires adjusting stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) .
Q. What strategies address discrepancies in crystallographic refinement (e.g., residual electron density near bromine atoms)?
Residual peaks in difference Fourier maps near Br atoms suggest disorder or partial occupancy. Refinement strategies include:
- Applying anisotropic displacement parameters for Br atoms.
- Testing twinning models if .
- Using restraints for N–H bond lengths (e.g., ) to stabilize amino groups .
Q. How is this compound utilized in designing kinase inhibitors (e.g., CDK2)?
The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. For instance, coupling with boronic acids at the 6-position generates derivatives screened against CDK2 via enzymatic assays. Structural modifications (e.g., adding methyl groups at the 8-position) improve binding affinity by enhancing hydrophobic interactions .
Q. What methodological challenges arise in functionalizing the imidazo[1,2-a]pyridine core?
Regioselectivity issues occur during electrophilic substitution (e.g., bromination at C3 vs. C6). To mitigate this, directing groups (e.g., ester at C8) are employed. Computational modeling (DFT) predicts reactive sites, while LC-MS monitors reaction progress to isolate desired regioisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
